Tbpb

Catalog No.
S544715
CAS No.
634616-95-8
M.F
C25H32N4O
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tbpb

CAS Number

634616-95-8

Product Name

Tbpb

IUPAC Name

3-[1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidin-4-yl]-1H-benzimidazol-2-one

Molecular Formula

C25H32N4O

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C25H32N4O/c1-19-6-2-3-7-20(19)18-27-14-10-21(11-15-27)28-16-12-22(13-17-28)29-24-9-5-4-8-23(24)26-25(29)30/h2-9,21-22H,10-18H2,1H3,(H,26,30)

InChI Key

CWPKTBMRVATCBL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O

Solubility

Soluble in DMSO, not in water

Synonyms

TBPB

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)N4C5=CC=CC=C5NC4=O

Description

The exact mass of the compound Tbpb is 404.2576 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Free Radical Initiator: TBPB's most relevant research application lies in its ability to initiate free radical polymerization reactions. These reactions form the basis for creating various polymers used in scientific research, such as polystyrene for cell culture studies [].
  • Organic Synthesis: Some research explores TBPB's role in specific organic synthesis reactions. For instance, a study investigated its use as an oxidant for the conversion of alcohols to carbonyl compounds []. However, similar to its role in polymerization, alternative reagents often provide better reaction control and yields.

Tert-butyl peroxybenzoate is an organic compound with the molecular formula C11_{11}H14_{14}O3_3 and a molecular weight of 194.23 g/mol. It is commonly encountered as a pale yellow solution in solvents such as ethanol or phthalate. This compound is classified as a perester, specifically an ester of peroxybenzoic acid, and it is recognized as the most widely produced perester globally. Tert-butyl peroxybenzoate contains approximately 8.16 wt% active oxygen and has a self-accelerating decomposition temperature of about 60 °C, which is critical for its handling and storage .

TBPB is a hazardous material due to its properties:

  • Flammability: Flammable solid/liquid; can readily ignite upon exposure to heat or flame [].
  • Acute toxicity: May cause irritation to skin, eyes, and respiratory system upon exposure [].
  • Organic peroxide hazard: Can undergo explosive decomposition under certain conditions [].

Recommendations for safe handling:

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling TBPB.
  • Work in a well-ventilated area.
  • Store in a cool, dry place away from heat and light sources.
  • Follow recommended disposal procedures for organic peroxides [].
, particularly in polymerization processes. It facilitates the radical acylation of allyl esters with benzaldehyde, leading to the synthesis of carbonyl-containing compounds under solvent-free conditions . Additionally, it is involved in the Kharasch-Sosnovsky oxidation, allowing for the introduction of benzoyloxy groups into unsaturated hydrocarbons .

Key Reactions:

  • Radical Addition: Initiates the radical addition of benzaldehyde to allyl esters.
  • Polymerization: Used in the production of low-density polyethylene from ethylene.
  • Allylic Oxidation: Converts alkenes to racemic allylic benzoates in the presence of copper(I) bromide .

The standard method for synthesizing tert-butyl peroxybenzoate involves the acylation of tert-butyl hydroperoxide with benzoyl chloride. In this reaction, a large excess of tert-butyl hydroperoxide is utilized, and hydrogen chloride produced during the reaction is removed under vacuum conditions to achieve high yields .

General Procedure:

  • Combine tert-butyl hydroperoxide and benzoyl chloride.
  • Remove hydrogen chloride by applying vacuum.
  • Isolate tert-butyl peroxybenzoate from the reaction mixture.

Tert-butyl peroxybenzoate has several notable applications:

  • Polymer Chemistry: Serves as a radical initiator in the polymerization of vinyl chloride, styrene, and acrylic esters.
  • Organic Synthesis: Utilized for introducing benzoyloxy groups into various substrates and for synthesizing complex organic molecules such as oxazoles and thiazoles .
  • Crosslinking Agents: Employed in unsaturated polyester resins to enhance material properties.

Studies on tert-butyl peroxybenzoate indicate that it can react with amines to form corresponding amides under catalyst-free conditions. This highlights its potential use in synthesizing various nitrogen-containing compounds efficiently . Furthermore, its radical-generating properties make it suitable for applications requiring controlled radical reactions.

Several compounds share structural or functional similarities with tert-butyl peroxybenzoate. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
Tert-butyl hydroperoxidePeroxideRadical initiatorActs as a precursor for tert-butyl peroxybenzoate
Benzoyl peroxidePeroxideRadical initiator in polymerizationMore reactive than tert-butyl peroxybenzoate
Cumene hydroperoxidePeroxideInitiator for polymerizationLess selective than tert-butyl peroxybenzoate
Di-tert-butyl peroxidePeroxideRadical initiatorHigher stability but less effective than tert-butyl peroxybenzoate

Tert-butyl peroxybenzoate stands out due to its specific application in introducing benzoyloxy groups and its relatively safe handling profile compared to other peroxides.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

404.25761166 g/mol

Monoisotopic Mass

404.25761166 g/mol

Heavy Atom Count

30

Appearance

White to beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

TBPB

Dates

Last modified: 08-15-2023
1: Zivkovic AR, Sedlaczek O, von Haken R, Schmidt K, Brenner T, Weigand MA, Bading H, Bengtson CP, Hofer S. Muscarinic M1 receptors modulate endotoxemia-induced loss of synaptic plasticity. Acta Neuropathol Commun. 2015 Nov 4;3:67. doi: 10.1186/s40478-015-0245-8. PubMed PMID: 26531194; PubMed Central PMCID: PMC4632469.
2: Chen X, Klöckner J, Holze J, Zimmermann C, Seemann WK, Schrage R, Bock A, Mohr K, Tränkle C, Holzgrabe U, Decker M. Rational design of partial agonists for the muscarinic m1 acetylcholine receptor. J Med Chem. 2015 Jan 22;58(2):560-76. doi: 10.1021/jm500860w. Epub 2014 Dec 19. PubMed PMID: 25478907.
3: Keov P, López L, Devine SM, Valant C, Lane JR, Scammells PJ, Sexton PM, Christopoulos A. Molecular mechanisms of bitopic ligand engagement with the M1 muscarinic acetylcholine receptor. J Biol Chem. 2014 Aug 22;289(34):23817-37. doi: 10.1074/jbc.M114.582874. Epub 2014 Jul 8. PubMed PMID: 25006252; PubMed Central PMCID: PMC4156061.
4: Keov P, Valant C, Devine SM, Lane JR, Scammells PJ, Sexton PM, Christopoulos A. Reverse engineering of the selective agonist TBPB unveils both orthosteric and allosteric modes of action at the M₁ muscarinic acetylcholine receptor. Mol Pharmacol. 2013 Sep;84(3):425-37. doi: 10.1124/mol.113.087320. Epub 2013 Jun 24. PubMed PMID: 23798605.
5: Sheffler DJ, Sevel C, Le U, Lovell KM, Tarr JC, Carrington SJ, Cho HP, Digby GJ, Niswender CM, Conn PJ, Hopkins CR, Wood MR, Lindsley CW. Further exploration of M₁ allosteric agonists: subtle structural changes abolish M₁ allosteric agonism and result in pan-mAChR orthosteric antagonism. Bioorg Med Chem Lett. 2013 Jan 1;23(1):223-7. doi: 10.1016/j.bmcl.2012.10.132. Epub 2012 Nov 9. PubMed PMID: 23200253; PubMed Central PMCID: PMC3525729.
6: Jacobson MA, Kreatsoulas C, Pascarella DM, O'Brien JA, Sur C. The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site. Mol Pharmacol. 2010 Oct;78(4):648-57. doi: 10.1124/mol.110.065771. Epub 2010 Jul 21. PubMed PMID: 20660086.
7: Thomsen M, Conn PJ, Lindsley C, Wess J, Boon JY, Fulton BS, Fink-Jensen A, Caine SB. Attenuation of cocaine's reinforcing and discriminative stimulus effects via muscarinic M1 acetylcholine receptor stimulation. J Pharmacol Exp Ther. 2010 Mar;332(3):959-69. doi: 10.1124/jpet.109.162057. Epub 2009 Dec 8. PubMed PMID: 19996296; PubMed Central PMCID: PMC2835434.
8: Jones CK, Brady AE, Davis AA, Xiang Z, Bubser M, Tantawy MN, Kane AS, Bridges TM, Kennedy JP, Bradley SR, Peterson TE, Ansari MS, Baldwin RM, Kessler RM, Deutch AY, Lah JJ, Levey AI, Lindsley CW, Conn PJ. Novel selective allosteric activator of the M1 muscarinic acetylcholine receptor regulates amyloid processing and produces antipsychotic-like activity in rats. J Neurosci. 2008 Oct 8;28(41):10422-33. doi: 10.1523/JNEUROSCI.1850-08.2008. PubMed PMID: 18842902; PubMed Central PMCID: PMC2577155.
9: Miller NR, Daniels RN, Bridges TM, Brady AE, Conn PJ, Lindsley CW. Synthesis and SAR of analogs of the M1 allosteric agonist TBPB. Part II: Amides, sulfonamides and ureas--the effect of capping the distal basic piperidine nitrogen. Bioorg Med Chem Lett. 2008 Oct 15;18(20):5443-7. doi: 10.1016/j.bmcl.2008.09.032. Epub 2008 Sep 11. PubMed PMID: 18829311; PubMed Central PMCID: PMC3177607.
10: Bridges TM, Brady AE, Kennedy JP, Daniels RN, Miller NR, Kim K, Breininger ML, Gentry PR, Brogan JT, Jones CK, Conn PJ, Lindsley CW. Synthesis and SAR of analogues of the M1 allosteric agonist TBPB. Part I: Exploration of alternative benzyl and privileged structure moieties. Bioorg Med Chem Lett. 2008 Oct 15;18(20):5439-42. doi: 10.1016/j.bmcl.2008.09.023. Epub 2008 Sep 10. PubMed PMID: 18805692; PubMed Central PMCID: PMC3177598.

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